Rofecoxib-d5
Rofecoxib-d5
Rofecoxib-d5 is intended for use as an internal standard for the quantification of rofecoxib by GC- or LC-MS. Rofecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits COX-2 over COX-1 with IC50 values of 0.018 and >15 µM, respectively, for production of prostaglandin E2 (PGE2;) in CHO cells expressing the recombinant human enzymes. In vivo, rofecoxib inhibits carrageenan-induced paw edema and hyperalgesia (ID50s = 1.5 and 1.0 mg/kg, respectively), LPS-induced pyresis (ID50 = 0.24 mg/kg), and M. butyricum-induced arthritis (ID50 = 0.74 mg/kg per day) in rats. Formulations containing rofecoxib were previously used in the treatment of pain and arthritis.
Brand Name:
Vulcanchem
CAS No.:
544684-93-7
VCID:
VC20809236
InChI:
InChI=1S/C17H14O4S/c1-22(19,20)14-9-7-12(8-10-14)15-11-21-17(18)16(15)13-5-3-2-4-6-13/h2-10H,11H2,1H3/i2D,3D,4D,5D,6D
SMILES:
CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)OC2)C3=CC=CC=C3
Molecular Formula:
C17H14O4S
Molecular Weight:
319.4 g/mol
Rofecoxib-d5
CAS No.: 544684-93-7
Cat. No.: VC20809236
Molecular Formula: C17H14O4S
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Rofecoxib-d5 is intended for use as an internal standard for the quantification of rofecoxib by GC- or LC-MS. Rofecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits COX-2 over COX-1 with IC50 values of 0.018 and >15 µM, respectively, for production of prostaglandin E2 (PGE2;) in CHO cells expressing the recombinant human enzymes. In vivo, rofecoxib inhibits carrageenan-induced paw edema and hyperalgesia (ID50s = 1.5 and 1.0 mg/kg, respectively), LPS-induced pyresis (ID50 = 0.24 mg/kg), and M. butyricum-induced arthritis (ID50 = 0.74 mg/kg per day) in rats. Formulations containing rofecoxib were previously used in the treatment of pain and arthritis. |
|---|---|
| CAS No. | 544684-93-7 |
| Molecular Formula | C17H14O4S |
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | 3-(4-methylsulfonylphenyl)-4-(2,3,4,5,6-pentadeuteriophenyl)-2H-furan-5-one |
| Standard InChI | InChI=1S/C17H14O4S/c1-22(19,20)14-9-7-12(8-10-14)15-11-21-17(18)16(15)13-5-3-2-4-6-13/h2-10H,11H2,1H3/i2D,3D,4D,5D,6D |
| Standard InChI Key | RZJQGNCSTQAWON-VIQYUKPQSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(COC2=O)C3=CC=C(C=C3)S(=O)(=O)C)[2H])[2H] |
| SMILES | CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)OC2)C3=CC=CC=C3 |
| Canonical SMILES | CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)OC2)C3=CC=CC=C3 |
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